Product packaging for 4-(Tert-butylthio)-7-chloroquinoline(Cat. No.:CAS No. 1210-47-5)

4-(Tert-butylthio)-7-chloroquinoline

Cat. No.: B11867557
CAS No.: 1210-47-5
M. Wt: 251.78 g/mol
InChI Key: XPMKNZGXTLRNNI-UHFFFAOYSA-N
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Description

4-(Tert-butylthio)-7-chloroquinoline is an organic compound with the molecular formula C 13 H 14 ClNS and a molecular weight of 251.78 g/mol . Its CAS registry number is 1210-47-5 . This compound belongs to the important chemical class of quinoline derivatives, which are privileged structures in medicinal chemistry and drug discovery . The quinoline core, especially when substituted at the 4- and 7- positions, is a key scaffold in bioactive molecules. For instance, 4-amino-7-chloroquinoline is the core structural component of the well-known antimalarial drug Chloroquine and is extensively investigated for its dual inhibitory activity against both Plasmodium falciparum and the Botulinum neurotoxin serotype A light chain (BoNT/A LC) metalloprotease . The specific tert -butylthio substituent at the 4-position makes this compound a valuable synthetic intermediate and a potential subject for structure-activity relationship (SAR) studies. Research indicates that quinoline derivatives with sulfur-containing side chains can exhibit modified electronic properties and binding affinities . This compound serves as a versatile building block for researchers developing novel molecules for various applications, including as kinase inhibitors in immunology , antimicrobial agents , and other therapeutic areas. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClNS B11867557 4-(Tert-butylthio)-7-chloroquinoline CAS No. 1210-47-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1210-47-5

Molecular Formula

C13H14ClNS

Molecular Weight

251.78 g/mol

IUPAC Name

4-tert-butylsulfanyl-7-chloroquinoline

InChI

InChI=1S/C13H14ClNS/c1-13(2,3)16-12-6-7-15-11-8-9(14)4-5-10(11)12/h4-8H,1-3H3

InChI Key

XPMKNZGXTLRNNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 4 Tert Butylthio 7 Chloroquinoline and Its Analogues

Introduction of Additional Functionalities onto the Quinoline (B57606) Ring System

The quinoline ring system of 4-(tert-butylthio)-7-chloroquinoline is a primary target for introducing new functional groups to modulate the compound's physicochemical and pharmacological properties. While the chlorine atom at the C-7 position offers a handle for nucleophilic substitution, other positions on the heterocyclic and carbocyclic rings can also be functionalized.

Modern synthetic methods, such as transition metal-catalyzed C-H activation, represent a powerful strategy for regioselective functionalization of quinoline systems. mdpi.com These reactions allow for the direct introduction of alkyl, aryl, or other functional groups at specific carbon atoms, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H alkenylation has been successfully applied to quinoline N-oxides. mdpi.com

Another established approach involves the initial oxidation of the quinoline nitrogen to form the corresponding N-oxide. mdpi.com This modification alters the electronic properties of the ring, activating the C-2 and C-4 positions towards nucleophilic attack and facilitating reactions like amidation. mdpi.com Subsequent deoxygenation can restore the quinoline core. These strategies allow for the precise placement of substituents that can serve as points for further derivatization or act as key interacting moieties with biological targets.

Table 1: Selected Strategies for Quinoline Ring Functionalization This table is representative of general strategies applicable to the quinoline scaffold.

StrategyPosition(s) TargetedReagents/ConditionsOutcomeReference
C-H ActivationC2, C8Transition metal catalysts (e.g., Pd, Cu)Direct introduction of alkyl, aryl, or other groups mdpi.com
N-Oxide FormationC2, C4m-CPBA, H₂O₂/Acetic AcidActivation for nucleophilic substitution mdpi.commdpi.com
Nucleophilic Aromatic SubstitutionC4, C7Amines, Alcohols, ThiolsReplacement of chloro group with new functionalities mdpi.com

Modifications of the Tert-butylthio Group for Structure-Activity Exploration

The tert-butylthio group at the C-4 position is a significant feature of the molecule, influencing its lipophilicity, steric profile, and potential metabolic pathways. Modifications to this group are a key tactic in SAR studies to fine-tune biological activity. mdpi.com

Common modifications include the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. These transformations increase the polarity of the molecule and introduce hydrogen bond accepting capabilities, which can dramatically alter interactions with biological targets. Another strategy involves the cleavage of the tert-butyl group and subsequent alkylation or arylation of the resulting thiol to generate a library of new thioether analogues.

Furthermore, replacing the entire tert-butylthio group with other substituents (e.g., alkoxy, amino, or alkyl groups) via nucleophilic aromatic substitution on a 4,7-dichloroquinoline (B193633) precursor allows for a broader exploration of the chemical space around the C-4 position. The goal of these modifications is to identify the optimal size, lipophilicity, and electronic properties of the C-4 substituent required for potent and selective biological activity. researchgate.net

Linker-Mediated Conjugation with Diverse Pharmacophores

Connecting the this compound scaffold to other known pharmacophores is a widely used strategy to create hybrid molecules with potentially synergistic or novel modes of action. This is typically achieved by first introducing a reactive functional group onto the quinoline core, which is then used to attach a linker that connects to the second molecule.

Hydrazone linkages are frequently employed in medicinal chemistry due to their synthetic accessibility and diverse biological activities. nih.govepstem.net For analogues of this compound, this strategy typically involves the synthesis of a 7-chloro-4-hydrazinylquinoline intermediate. This precursor can be readily condensed with a wide variety of aldehydes and ketones to form a library of 7-chloro-4-quinolinyl hydrazones. nih.gov

Table 2: Representative Hydrazone Synthesis from a Quinoline Precursor

Quinoline PrecursorCarbonyl CompoundReaction ConditionsProduct TypeReference
7-Chloro-4-hydrazinylquinolineSubstituted BenzaldehydesReflux in Ethanol (B145695)Arylhydrazone derivative researchgate.net
7-Chloro-4-hydrazinylquinolineAromatic/Heterocyclic KetonesAcid catalyst, solventKetohydrazone derivative nih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazole rings. dovepress.comscielo.brnih.gov This strategy can be applied to create novel derivatives by functionalizing a quinoline analogue with either a terminal alkyne or an azide (B81097) group.

This functionalized quinoline can then be "clicked" with a diverse range of pharmacophores bearing the complementary azide or alkyne functionality. nih.gov The resulting triazole ring is not merely a passive linker; it is a stable, aromatic heterocycle that is rich in hydrogen bond acceptors and can actively participate in binding interactions with biological targets. This approach allows for the modular and efficient assembly of complex molecules from simpler building blocks. nih.gov

Building upon the hydrazone derivatives discussed previously, further cyclization reactions can be employed to introduce additional heterocyclic rings. For example, 7-chloroquinolinyl hydrazones can serve as key intermediates for the synthesis of 4-thiazolidinones. researchgate.net The reaction of a hydrazone with mercaptoacetic acid leads to the formation of a thiazolidinone ring, creating a more rigid and structurally complex molecule.

These appended heterocyclic systems can significantly enhance biological activity by providing additional interaction points with target proteins or by altering the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Ester and amide bonds are fundamental linkages in medicinal chemistry, valued for their relative stability and their ability to act as hydrogen bond donors and acceptors. nih.govunimi.it To utilize this strategy, an analogue of this compound must first be functionalized with a carboxylic acid or an amine group at a peripheral site, for example, on a substituent attached to the main quinoline ring.

Once installed, these functional groups serve as handles for coupling reactions. Carboxylic acid-bearing analogues can be esterified with various alcohols or coupled with amines to form amides using standard coupling reagents. Conversely, amine-functionalized analogues can be acylated to form amides or react with carboxylic acids. This approach provides a reliable method for attaching a wide array of side chains to the core structure, enabling fine-tuning of the molecule's properties. nih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butylthio 7 Chloroquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, COSY, NOESY, HSQC, HMBC)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC, HMBC) experiments would provide a complete picture of the atomic connectivity and spatial relationships within 4-(tert-butylthio)-7-chloroquinoline.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring and a characteristic singlet for the tert-butyl group. The nine protons of the tert-butyl group, being chemically equivalent, would appear as a sharp singlet, likely in the upfield region (around 1.4-1.6 ppm). The aromatic region would be more complex, featuring signals for the five protons on the quinoline core. Due to the substitution pattern, these protons would appear as doublets and doublet of doublets, with chemical shifts influenced by the electron-withdrawing chlorine atom and the sulfur-linked substituent.

The ¹³C NMR spectrum would complement this by showing all 13 unique carbon atoms. researchgate.net Key signals would include those for the tert-butyl methyl carbons and its quaternary carbon, as well as the nine carbons of the quinoline ring system. The chemical shifts would be predictable based on known substituent effects in quinoline systems. tsijournals.comnih.gov

2D NMR Correlation Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, definitively establishing the connectivity of adjacent protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For this molecule, NOESY could reveal spatial proximity between the tert-butyl group protons and the proton at the 5-position (H5) of the quinoline ring, providing insights into the preferred conformation around the C-S bond. nih.govresearchgate.net

Table 1: Expected NMR Data for this compound
Technique Expected Observations
¹H NMR - Sharp singlet (~1.4-1.6 ppm, 9H) for the tert-butyl group.- Aromatic signals (multiplets, doublets) for 5 protons on the quinoline ring.
¹³C NMR - Signals for 3 equivalent methyl carbons and 1 quaternary carbon of the tert-butyl group.- Signals for all 9 carbons of the 7-chloroquinoline (B30040) core.
COSY - Correlations between adjacent aromatic protons (e.g., H5-H6, H2-H3 if present).
HSQC - Correlation between the tert-butyl ¹H singlet and its corresponding ¹³C signal.- Correlations for each aromatic proton to its directly attached carbon.
HMBC - Key correlation: Tert-butyl protons to the C4 carbon of the quinoline ring.- Correlations from aromatic protons to adjacent and geminal carbons, confirming ring structure.
NOESY - Potential through-space correlation between tert-butyl protons and the H5 proton of the quinoline ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govsemanticscholar.org For this compound (C₁₃H₁₄ClNS), HRMS would yield a measured mass that is very close to its calculated theoretical mass.

The presence of chlorine and sulfur atoms would produce a distinctive isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Sulfur also has a heavier isotope, ³⁴S. This results in a characteristic pattern for the molecular ion peak (M), with a significant M+2 peak. HRMS can resolve these isotopic peaks and the precise mass measurement of the monoisotopic peak (containing ³⁵Cl and ³²S) allows for the unambiguous determination of the molecular formula. nih.gov

Table 2: Calculated HRMS Data for C₁₃H₁₄ClNS
Ion Species Molecular Formula Calculated Monoisotopic Mass (Da)
[M]⁺C₁₃H₁₄³⁵ClNS⁺251.0535
[M+H]⁺C₁₃H₁₅³⁵ClNS⁺252.0612
[M+Na]⁺C₁₃H₁₄³⁵ClNNaS⁺274.0431

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups. tandfonline.com The IR spectrum of this compound would display several key absorption bands confirming its structural features.

The spectrum would be characterized by aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the tert-butyl group would be observed just below 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations from the quinoline aromatic system. astrochem.org Other important signals would include the C-Cl stretch and the C-S stretch, which typically appear in the fingerprint region (below 1400 cm⁻¹) and can sometimes be difficult to assign definitively without comparative analysis. iosrjournals.orgnih.gov

Table 3: Expected Characteristic IR Absorption Bands
Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch2980 - 2850
Quinoline RingC=C and C=N Stretch1600 - 1450
C-H BendsIn-plane and out-of-plane1470 - 680
C-SStretch800 - 600
C-ClStretch750 - 550

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring is a strong chromophore that absorbs UV radiation, leading to π → π* transitions. researchgate.net The spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to show multiple absorption bands characteristic of the quinoline core. researchgate.net

Substituents on the quinoline ring can modify the absorption maxima (λ_max) and their intensities. The chlorine atom at the 7-position and the tert-butylthio group at the 4-position act as auxochromes, which are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. acs.orggoogle.com This technique is also highly sensitive to the molecule's electronic environment. Therefore, it is a valuable tool for studying binding interactions with biomolecules or metal ions, as such interactions would likely perturb the electronic system and result in observable changes in the UV-Vis spectrum.

Table 4: Expected UV-Vis Absorption Data
Transition Type Expected Wavelength Range (λ_max) Description
π → π~230-250 nmHigh-energy transition within the aromatic system.
π → π~280-340 nmLower-energy transitions characteristic of the extended quinoline conjugation.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. tandfonline.com If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide definitive proof of its molecular structure.

The analysis would yield highly accurate data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also reveal the conformation of the molecule in the crystal lattice, including the orientation of the tert-butylthio group relative to the plane of the quinoline ring. Furthermore, SC-XRD elucidates the packing of molecules in the crystal, revealing any significant intermolecular interactions such as π-π stacking between quinoline rings or other non-covalent interactions that stabilize the crystal structure. mdpi.comnih.goviucr.org Information on such interactions is crucial for understanding the solid-state properties of the material. nih.gov

Computational and Theoretical Chemistry Applied to 4 Tert Butylthio 7 Chloroquinoline Analogues

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govresearchgate.net This method is crucial in drug discovery for understanding drug-receptor interactions, predicting the binding affinity of molecules to a target site, and elucidating the binding modes of potential drugs. nih.govresearchgate.net

For analogues of 4-(tert-butylthio)-7-chloroquinoline, molecular docking simulations are employed to predict how modifications to the core structure will affect their interaction with a specific biological target. The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a receptor whose structure has typically been determined by X-ray crystallography or NMR spectroscopy. nih.gov Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding affinity.

Key interactions identified through docking studies with quinoline (B57606) derivatives include:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation within the binding pocket. For instance, studies on other quinoline derivatives have shown hydrogen bond interactions with key amino acid residues like LYS 101.

Hydrophobic Interactions: The nonpolar regions of the ligand, such as the quinoline ring system and the tert-butyl group, often form favorable interactions with hydrophobic amino acid residues in the receptor, such as TRP229.

Pi-Pi Stacking: The aromatic quinoline ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

By analyzing these interactions, medicinal chemists can rationally design new analogues with improved potency and selectivity. For example, a docking study might reveal that adding a specific functional group at a certain position on the quinoline ring could form an additional hydrogen bond with the receptor, thereby increasing binding affinity. The results of these simulations, including docking scores and binding interactions, provide a basis for prioritizing which analogues to synthesize and test experimentally. researchgate.net

Table 1: Example of Molecular Docking Results for Hypothetical Analogues

Compound IDModification on Quinoline RingDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Analogue A-OH at C-2-9.8ASP-150, LEU-205Hydrogen Bond, Hydrophobic
Analogue B-NH2 at C-6-9.5GLU-101, PHE-210Hydrogen Bond, Pi-Pi Stacking
Analogue C-CH3 at C-8-8.7ILE-145, TRP-200Hydrophobic, van der Waals
Parent Cpd4-(t-BuS)-7-Cl-8.5LEU-205, PHE-210Hydrophobic, Pi-Pi Stacking

Quantum Chemical Calculations (e.g., QTAIM, MEP Analysis) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of molecules. dntb.gov.ua These methods are applied to this compound analogues to gain insights into their electronic structure, stability, and chemical reactivity, which are fundamental determinants of their biological activity.

Molecular Electrostatic Potential (MEP) Analysis: MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For quinoline analogues, MEP analysis can identify the sites most likely to be involved in non-covalent interactions, such as hydrogen bonding or electrostatic interactions with a receptor. The nitrogen atom of the quinoline ring, for example, is often an electron-rich region and a potential hydrogen bond acceptor.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method used to analyze the electron density topology to characterize chemical bonds and non-covalent interactions. researchgate.net By identifying bond critical points (BCPs) between atoms, QTAIM can quantify the strength and nature of interactions, distinguishing between covalent bonds, ionic bonds, and weaker non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net This analysis provides a rigorous, physics-based understanding of the forces holding a ligand-receptor complex together. researchgate.net

Other quantum chemical descriptors that provide reactivity insights include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Mulliken Charges: These calculations provide an estimate of the partial atomic charges on each atom in the molecule, helping to identify sites prone to electrostatic interactions.

Table 2: Insights from Quantum Chemical Calculations for Quinoline Analogues

Calculation MethodInformation ProvidedApplication in Drug Design
MEP Analysis Identifies electron-rich and electron-poor regions.Predicts sites for hydrogen bonding and electrostatic interactions with the receptor.
QTAIM Characterizes the nature and strength of chemical bonds and non-covalent interactions.Validates and quantifies key interactions (e.g., hydrogen bonds) observed in docking.
Frontier Orbitals Determines HOMO-LUMO energy gap, indicating chemical reactivity and stability.Helps in understanding the molecule's kinetic stability and potential for covalent interactions.
Charge Analysis Calculates partial atomic charges.Informs the design of analogues with optimized electrostatic complementarity to the target.

Virtual Screening Approaches for Efficient Library Prioritization

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach significantly reduces the time and resources required for drug discovery by prioritizing a smaller, more manageable number of candidates for experimental testing. nih.gov For developing novel drugs based on the this compound scaffold, virtual screening can be used to explore vast chemical spaces of potential analogues.

The process typically begins with a library of compounds, which can range from commercially available molecules to virtually generated combinatorial libraries. mdpi.comresearchgate.net This library is then screened against a three-dimensional structure of the target protein using methods like molecular docking. mdpi.com

A common virtual screening workflow includes the following steps:

Target Preparation: A high-resolution 3D structure of the biological target is prepared, defining the binding site for docking.

Library Preparation: A large database of potential ligands (analogues of the lead compound) is generated and prepared for docking, which includes generating 3D coordinates and assigning correct protonation states.

Docking-Based Screening: The entire library is docked into the target's active site. Compounds are ranked based on their docking scores, which estimate their binding affinity.

Filtering and Post-processing: The top-ranked compounds are further filtered based on other criteria, such as drug-likeness (e.g., Lipinski's Rule of Five), predicted ADME properties, or pharmacophore models.

Hit Selection: A final, prioritized list of "hits" is selected for synthesis and biological evaluation.

Virtual screening has been successfully applied to identify novel quinoline derivatives for various targets. nih.govbenthamscience.com By applying this approach to libraries of this compound analogues, researchers can efficiently identify the most promising candidates with potentially high affinity for a specific receptor. mdpi.com

Table 3: Typical Workflow for Virtual Screening of Quinoline Analogues

StepDescriptionTools/Methods Used
1. Target Selection Identify and obtain the 3D structure of the biological receptor of interest.Protein Data Bank (PDB)
2. Library Generation Create a large virtual library of this compound analogues.Combinatorial chemistry software (e.g., ChemAxon)
3. High-Throughput Docking Dock all compounds in the library against the target's binding site.Docking software (e.g., Glide, AutoDock)
4. Scoring & Ranking Rank the docked compounds based on their predicted binding affinity (docking score).Scoring functions within docking programs
5. Post-Docking Filtration Apply filters for physicochemical properties and predicted pharmacokinetics.ADME prediction tools, drug-likeness filters
6. Hit Prioritization Visually inspect the binding modes of top candidates and select a diverse set for synthesis.Molecular visualization software (e.g., PyMOL)

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

During the lead optimization phase of drug discovery, it is crucial to improve the potency of a compound without introducing undesirable physicochemical properties, such as excessive molecular weight or lipophilicity. Ligand efficiency (LE) and lipophilic efficiency (LLE or LipE) are key metrics used to guide this process, ensuring that gains in potency are achieved efficiently. acs.orgnih.gov

Ligand Efficiency (LE): LE measures the binding energy of a compound per heavy (non-hydrogen) atom. It is a useful metric for assessing the quality of a fragment or hit, as it normalizes potency for size. researchgate.net A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient arrangement of atoms. It is often recommended that the LE value should be maintained above 0.3 during lead optimization. sciforschenonline.org

The formula for LE is: LE = -ΔG / NHA = (RT * lnKi) / NHA ≈ (1.4 * pKi) / NHA Where:

ΔG is the binding free energy.

NHA is the number of heavy atoms.

Ki is the binding affinity.

Lipophilic Efficiency (LLE or LipE): LLE is perhaps the most important metric in hit and lead optimization. sciforschenonline.org It relates the potency of a compound to its lipophilicity (measured as logP or logD). sciforschenonline.org High lipophilicity is often associated with poor ADME properties, toxicity, and off-target binding. sciforschenonline.org LLE helps ensure that increases in potency are not simply due to increases in lipophilicity. sciforschenonline.orgyoutube.com An increasing LLE during optimization indicates that potency is improving more than lipophilicity is increasing. sciforschenonline.org A desirable LLE value is often considered to be 5 or higher. youtube.com

The formula for LLE is: LLE = pKi - logP (or logD)

By tracking these metrics for each new this compound analogue, chemists can make more informed decisions, prioritizing modifications that enhance potency while maintaining or improving "drug-like" properties.

Table 4: Comparison of Hypothetical Analogues Using Efficiency Metrics

CompoundpKᵢHeavy Atoms (NHA)logPLigand Efficiency (LE)Lipophilic Efficiency (LLE)Assessment
Hit A 6.0180.475.0Efficient starting point
Analogue B 7.5220.465.0Good optimization, potency gained without increasing lipophilicity.
Analogue C 8.0280.395.5Potency increase is driven by lipophilicity, potential for poor ADME.
Analogue D 8.5250.485.0Excellent optimization, balanced potency and lipophilicity.

In Silico ADME Prediction Methodologies for Pharmacokinetic Pre-assessment

A significant reason for the failure of drug candidates in late-stage development is poor pharmacokinetic properties. nih.gov These properties are often grouped under the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction models are now widely used early in the drug discovery process to flag compounds that are likely to have unfavorable profiles, allowing for their modification or elimination before significant resources are invested. benthamscience.comnih.gov

For analogues of this compound, various computational models can predict key ADME parameters:

Absorption: Models predict properties like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2). They also assess compliance with rules-of-thumb like Lipinski's Rule of Five and Veber's Rule, which correlate physicochemical properties with oral bioavailability. mdpi.comnih.gov

Distribution: Predictions include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and interaction with efflux transporters like P-glycoprotein (P-gp). mdpi.com High PPB can reduce the effective concentration of a drug, while BBB penetration is critical for CNS-acting drugs.

Metabolism: In silico tools can predict the sites on a molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes. nih.gov This is vital for identifying potential metabolic liabilities and designing analogues with improved stability.

Excretion: Parameters such as total clearance (CLtot) and half-life (T1/2) can be estimated, providing an early indication of how long the drug will remain in the body. mdpi.com

Toxicity: A range of toxicity endpoints can be predicted, including cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

A variety of online servers and software packages (e.g., SwissADME, admetSAR, pkCSM) are available that implement these predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) approaches. mdpi.comsemanticscholar.org By profiling this compound analogues using these tools, researchers can build a comprehensive in silico pharmacokinetic profile to guide the selection of the most promising candidates for further development. benthamscience.com

Table 5: Key In Silico ADME Parameters and Prediction Tools

ADME CategoryParameter PredictedCommon In Silico Tool/Server
Absorption Human Intestinal Absorption (HIA)admetSAR, SwissADME
Caco-2 PermeabilitypkCSM, ADMETLab
Oral BioavailabilitySwissADME
Distribution Plasma Protein Binding (PPB)pkCSM, AdmetSAR 2.0
Blood-Brain Barrier (BBB) PermeationSwissADME, pkCSM
P-glycoprotein (P-gp) Substrate/InhibitorADMETLab, SwissADME
Metabolism Cytochrome P450 (CYP) Substrate/InhibitorSwissADME, pkCSM
Excretion Total Clearance (CLtot)pkCSM, ADMETLab
Toxicity hERG InhibitionpkCSM, admetSAR
Ames MutagenicityOSIRIS DataWarrior, pkCSM

Structure Activity Relationship Sar Studies of 4 Tert Butylthio 7 Chloroquinoline Analogues

Elucidation of Key Pharmacophoric Elements within the 7-Chloroquinoline (B30040) Core

The 7-chloroquinoline scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. nih.gov Several key pharmacophoric elements within this core are crucial for its biological activity. The quinoline (B57606) ring system itself, being a rigid and planar aromatic structure, provides a fundamental framework for interaction with biological macromolecules. nih.gov

The chlorine atom at the 7-position is a critical determinant of activity. Its electron-withdrawing nature is considered essential for the high potency of many 7-chloroquinoline derivatives, including antimalarial and anticancer agents. nih.gov This substituent influences the electronic properties of the entire quinoline ring system. Furthermore, the nitrogen atom within the quinoline ring acts as a hydrogen bond acceptor, which can be a key interaction point with biological targets. Studies have shown that the 7-chloroquinoline ring is essential for the antitumor activity of certain compounds. nih.gov

Recent 3D-QSAR models have further highlighted the importance of specific features of the 7-chloroquinoline core. For instance, a bulky substituent at the 7-position, such as the chlorine atom, has been shown to favor inhibitory activity against P. falciparum. mdpi.com These models help to visualize and quantify the structural requirements for biological activity, confirming the long-held understanding of the importance of the 7-chloroquinoline pharmacophore.

Systematic Variation of the 4-Position Substituent and its Impact on Biological Activity

A variety of substituents have been explored at the 4-position, leading to compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory effects. For example, the substitution with a piperazine (B1678402) ring at the C4 position has been a focus of research, yielding compounds with diverse pharmacological profiles. researchgate.net The nature of the substituent on the piperazine ring further modulates the activity.

Studies on 4-substituted-7-chloroquinoline derivatives have demonstrated that even subtle changes can lead to significant differences in antiproliferative activity against various cancer cell lines. researchgate.net For instance, a series of 7-chloroquinoline derivatives with different side chains at the 4-position showed varying degrees of antimalarial and anticancer activities. tandfonline.comsemanticscholar.org The presence of hetero rings at the fourth position of the quinoline system has been noted to significantly increase the biological effect against fungal strains. tandfonline.com

The following table summarizes the impact of various 4-position substituents on the biological activity of the 7-chloroquinoline core based on published research findings.

4-Position SubstituentBiological ActivityReference
Aminoalkyl side chainsAntimalarial mdpi.com
Piperazin-1-ylAntimalarial, Antiparasitic, Anti-HIV, Anticancer researchgate.net
Thioalkyl groupsAntiproliferative nih.gov
HydrazonesAnticancer nih.gov
Phenylamino groupsAntitumor researchgate.net

Influence of the Tert-butylthio Group and its Isosteric Replacements on Molecular Target Modulation

The tert-butylthio group at the 4-position of the 7-chloroquinoline core introduces a unique combination of steric bulk and a sulfur linkage, which can significantly influence the compound's interaction with molecular targets. The sulfur atom in the thioether linkage can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, with biological macromolecules. nih.gov

A study on a series of 7-chloro-(4-thioalkylquinoline) derivatives revealed that these compounds exhibit antiproliferative activity. nih.gov The presence of the sulfur-containing group at the 4-position was a key feature for their cytotoxic effects on cancer cell lines. nih.gov

Isosteric replacement of the tert-butylthio group is a common strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tert-butyl group is a common motif, and its isosteric replacement is often sought to improve properties like metabolic stability and lipophilicity. nih.gov

For the tert-butylthio group, isosteric replacements could involve modifications to both the alkyl part (tert-butyl) and the thioether linkage.

Isosteres for the tert-butyl group: Common bioisosteres for the tert-butyl group include the pentafluorosulfanyl, trifluoromethyl, bicyclo[1.1.1]pentanyl, and cyclopropyl-trifluoromethyl substituents. nih.gov These groups can mimic the steric bulk of the tert-butyl group while offering different electronic and metabolic profiles.

Isosteres for the thioether linkage: The thioether linkage (-S-) can be replaced by other bivalent groups such as methylene (B1212753) (-CH2-), oxygen (-O-), or sulfoxide (B87167) (-SO-). The choice of isostere can affect the compound's conformation and binding affinity. acs.org

The following table provides examples of potential isosteric replacements for the tert-butylthio group and their rationale in drug design.

Original GroupIsosteric ReplacementRationale for ReplacementReference
Tert-butylBicyclo[1.1.1]pentanylMimics steric bulk with improved metabolic stability. nih.gov
Tert-butylPentafluorosulfanylOffers similar size with different electronic properties. nih.gov
Thioether (-S-)Methylene (-CH2-)Maintains a similar bond angle and length. acs.org
Thioether (-S-)Oxygen (-O-)Can alter hydrogen bonding capacity and polarity. acs.org

Correlation of Electronic and Steric Effects with Observed Biological Responses

The biological activity of 4-(tert-butylthio)-7-chloroquinoline analogues is intricately linked to the electronic and steric properties of the substituents on the quinoline core. Quantitative structure-activity relationship (QSAR) studies are frequently employed to decipher these correlations and to build predictive models for the design of new, more potent compounds.

Electronic Effects: The electronic nature of the substituents, particularly at the 7-position, plays a crucial role. The presence of an electron-withdrawing group, such as the chloro group at the 7-position, is a common feature in many active quinoline derivatives. This has been shown to be essential for high potency in antimalarial drugs. asianpubs.org

Steric Effects: The size and shape of the substituents, or steric effects, also significantly influence biological activity. The bulky tert-butyl group at the 4-position, for instance, can dictate the binding orientation of the molecule within a receptor's active site. QSAR studies on 7-chloro-4-aminoquinoline derivatives have demonstrated the importance of steric factors (molar refractivity, MR) in determining their antimalarial activity. asianpubs.org

QSAR models often use descriptors that quantify these electronic and steric properties to establish a mathematical relationship with the observed biological response. For example, in a study of 7-chloroquinoline derivatives as anti-tubercular agents, a QSAR model might indicate that weak steric hindrance and a low electron-withdrawing effect of certain substituents increase both the desired activity and toxicity. researchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR) Models

The development of Quantitative Structure-Activity Relationship (QSAR) models has been instrumental in understanding the structural requirements for the biological activity of 7-chloroquinoline derivatives and in guiding the design of new analogues. These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

QSAR studies have been successfully applied to various series of 7-chloroquinoline derivatives with different biological targets. For instance, QSAR models have been developed for 7-chloro-4-aminoquinoline derivatives as antimalarial agents, evaluating the influence of steric, hydrophobic, and electronic factors on their activity. asianpubs.org These models have proven to be statistically significant and useful for predicting the activity of new structural analogues. asianpubs.org

Similarly, QSAR analyses have been performed on 7-chloroquinoline-benzimidazole hybrids to identify structural features important for their antiplasmodial activities. nih.gov These models have shown good predictive power for both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Furthermore, Hologram QSAR (HQSAR) modeling has been used for 7-chloro-4-aminoquinolines in the context of their anti-mycobacterial activity. nih.gov

The development of a typical QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated for each compound.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The insights gained from these QSAR models are invaluable for the rational design and optimization of this compound analogues as potential therapeutic agents.

Preclinical Pharmacological Investigation Methodologies and Molecular Target Engagement of 4 Tert Butylthio 7 Chloroquinoline Analogues

In Vitro Assays for Anti-Parasitic Activity

Analogues of 4-(tert-butylthio)-7-chloroquinoline, belonging to the broader class of 4-amino-7-chloroquinolines, have been the subject of extensive preclinical investigation to determine their potential as anti-parasitic agents, particularly against the malaria parasite Plasmodium falciparum. These studies employ a variety of in vitro assays to characterize their activity, identify mechanisms of action, and overcome prevalent drug resistance.

A primary step in the evaluation of novel 7-chloroquinoline (B30040) analogues is the assessment of their activity against a panel of P. falciparum strains with varying sensitivity to existing drugs like chloroquine (B1663885) (CQ). This comparative analysis is crucial for identifying compounds that can overcome resistance mechanisms. For instance, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, designated MG3, demonstrated excellent in vitro activity against both CQ-sensitive and CQ-resistant strains of P. falciparum. mdpi.comnih.gov Similarly, a class of hybrid molecules termed 'reversed chloroquines' (RCQs) was designed to be effective against both sensitive and resistant parasite strains, with a prototype molecule showing efficacy at low nanomolar concentrations against both. nih.gov

The development of new quinoline (B57606) derivatives often involves creating hybrids with other pharmacophores to enhance activity against resistant strains. mdpi.com Studies on various analogues have shown that modifications to the side chain at position 4 of the quinoline ring are critical for overcoming resistance. nih.gov For example, certain astemizole (B1665302) analogues showed submicromolar potency against the multidrug-resistant PfK1 strain, indicating a low likelihood of cross-resistance with chloroquine. researchgate.net The goal of these screenings is to identify compounds with a resistance index (RI), the ratio of IC50 against the resistant strain to the IC50 against the sensitive strain, close to 1, signifying equal potency against both.

Table 1: In Vitro Anti-plasmodial Activity of Selected 7-Chloroquinoline Analogues

Compound/ClassP. falciparum StrainActivity (IC50)Reference
RCQ Prototype 1CQ-SensitiveLow-nM range nih.gov
RCQ Prototype 1CQ-ResistantLow-nM range nih.gov
MG3CQ-SensitivePotent Activity mdpi.comnih.gov
MG3CQ-ResistantPotent Activity mdpi.comnih.gov
Astemizole AnaloguesPfNF54 (CQ-Sensitive)< 0.1 µM researchgate.net
Astemizole AnaloguesPfK1 (Multidrug-Resistant)Submicromolar Potency researchgate.net

The primary mechanism of action for many 4-aminoquinoline (B48711) drugs, including chloroquine, is the disruption of the parasite's heme detoxification process. nih.govnih.gov Inside its digestive vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. biorxiv.org To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. nih.govbiorxiv.org

New 7-chloroquinoline analogues are routinely tested for their ability to inhibit this process using β-hematin (synthetic hemozoin) formation assays. mdpi.com The 4-aminoquinoline nucleus is the minimal structure required for strong complexation with heme, which is believed to cap the growing hemozoin crystal and prevent further polymerization. nih.gov This leads to an accumulation of toxic free heme, which damages parasite membranes and proteins, ultimately causing cell death. mdpi.com

Studies have confirmed that compounds like the MG3 derivative inhibit the formation of β-hematin. mdpi.com Likewise, a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were found to significantly reduce heme crystallization, with IC50 values comparable to that of chloroquine. nih.gov Investigating this pathway is a core component of the preclinical assessment, as its inhibition remains a highly attractive and validated target for antimalarial drug development. biorxiv.orgresearchgate.net

Beyond heme detoxification, researchers investigate whether 7-chloroquinoline analogues can inhibit specific parasitic enzymes that are vital for survival or implicated in drug resistance. One of the most important targets is the P. falciparum chloroquine resistance transporter (PfCRT). nih.gov Mutations in the pfcrt gene are the primary determinant of chloroquine resistance, enabling the parasite to expel the drug from the digestive vacuole, its site of action. nih.gov Some newer 4-aminoquinoline analogues are designed to evade or inhibit this transporter, thereby restoring activity against resistant strains. nih.gov

Another enzymatic target is P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme in the pyrimidine (B1678525) biosynthesis pathway of the parasite. mdpi.com Inhibition of PfDHODH would starve the parasite of the necessary precursors for DNA and RNA synthesis. Structure-activity relationship studies on pyrazolo[1,5-a]pyrimidines, another class of heterocyclic compounds, have shown that compounds with better activity against P. falciparum were also the most active against the PfDHODH enzyme, indicating this as a potential mechanism of action. mdpi.com While direct inhibition of PfDHODH by this compound itself is not extensively documented in the provided sources, the evaluation of key parasitic enzymes remains a standard methodology in the broader search for novel antimalarials derived from the 7-chloroquinoline scaffold.

In Vitro Antineoplastic Activity Profiling

The 7-chloroquinoline scaffold is not only a source of anti-parasitic agents but has also been explored for its potential as an anticancer agent. Analogues are frequently subjected to comprehensive in vitro screening to assess their cytotoxicity against a wide range of human cancer cell lines.

A standardized method for preliminary anticancer drug discovery is screening through the U.S. National Cancer Institute's (NCI) panel of 60 different human tumor cell lines (NCI-60). taylorandfrancis.comnih.gov This panel represents nine different types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. taylorandfrancis.comnih.gov Screening compounds against this diverse panel provides a "fingerprint" of activity that can help identify patterns of selectivity and predict potential mechanisms of action by comparing the fingerprint to those of known anticancer agents using tools like the COMPARE algorithm. cancer.gov

Numerous 7-chloroquinoline derivatives have been evaluated using the NCI-60 panel or similar diverse cell line screens. researchgate.netresearchgate.net For example, novel 2-pyrazoline (B94618) derivatives bearing a 4-aryloxy-7-chloroquinoline fragment showed remarkable antitumor activity against 58 of the cancer cell lines, with GI50 (50% growth inhibition) values in the sub-micromolar to low micromolar range. researchgate.net Similarly, new acetylenic thioquinolines were tested against human cancer cell lines including SW707 (colorectal), CCRF/CEM (leukemia), and T47D (breast), with some compounds showing ID50 values comparable to the reference drug cisplatin. nih.gov

Table 2: Examples of In Vitro Antineoplastic Activity of Quinoline Analogues

Compound/ClassCell Line(s)Activity MetricResultReference
Acetylenic ThioquinolinesSW707, CCRF/CEM, T47DID500.4 - 3.8 µg/ml nih.gov
2-Pyrazoline DerivativesNCI-58 PanelGI500.48 - 1.66 µM researchgate.net
Plastoquinone Analog PQ2HCT-116 (Colorectal)IC504.97 ± 1.93 µM nih.gov
Thiopyran Derivative 4aMCF-7 (Breast)IC504.5 µM nih.gov
Thiopyran Derivative 4aHCT-15 (Colon)IC503.5 µM nih.gov

To understand how 7-chloroquinoline analogues kill cancer cells, mechanistic studies are performed. A common mechanism of cytotoxicity for anticancer agents is the induction of apoptosis, or programmed cell death. researchgate.net This can be triggered through various means, including irreparable DNA damage or oxidative stress. researchgate.net

Studies on related compounds have explored these mechanisms. For instance, certain thiopyran analogues were found to arrest the cell cycle in the G2/M phase in both HCT-15 colon and MCF-7 breast cancer cells, preventing cell division and leading to cell death. nih.gov Other investigations into different classes of cytotoxic compounds have shown that they can bind directly to DNA, interfering with replication and transcription, or interact with specific cellular receptors to initiate a death cascade. researchgate.net The cytotoxic potential of these compounds indicates that they may be valuable leads for the development of new anticancer therapies. researchgate.net

Assessment of Interference with Other Biological Pathways (e.g., Botulinum Neurotoxin Metalloprotease Inhibition)

While direct studies on the interference of this compound with other biological pathways are not extensively documented in publicly available research, the broader class of 7-chloroquinoline derivatives has been the subject of investigations into their effects on various biological targets, including metalloproteases. A notable area of this research has been the exploration of 4-amino-7-chloroquinoline analogues as potential inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC), a zinc-dependent metalloprotease. nih.govacs.orgnih.gov

Botulinum neurotoxins are recognized as some of the most potent toxins and are classified as high-priority biothreat agents. nih.govdovepress.com Their toxicity stems from the proteolytic activity of the light chain, which cleaves SNARE proteins within neurons, thereby blocking acetylcholine (B1216132) exocytosis and leading to flaccid paralysis. nih.gov Consequently, the development of small molecule inhibitors that can neutralize the enzymatic activity of the BoNT/A LC is a significant therapeutic goal. nih.govnih.gov

Preclinical Investigation Methodologies:

The assessment of 4-amino-7-chloroquinoline analogues as BoNT/A LC inhibitors has involved several key preclinical pharmacological methodologies:

High-Throughput Screening (HTS): Initial identification of 7-chloro-4-aminoquinoline derivatives as potential inhibitors was facilitated by HTS assays designed to rapidly assess the metalloprotease activity of BoNT/A LC in the presence of a library of small molecules. nih.govunl.edu

Enzyme Inhibition Assays: The inhibitory potency of the synthesized analogues is typically quantified using in vitro enzymatic assays. These assays measure the cleavage of a specific substrate by the BoNT/A LC and determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic approach of synthesizing and testing a series of structurally related 4-amino-7-chloroquinoline compounds has been employed to establish a clear understanding of the relationship between their chemical structure and their inhibitory activity. nih.govresearchgate.net This has led to the refinement of a pharmacophore model for BoNT/A LC inhibition, which outlines the key structural features required for potent activity. nih.govdovepress.comacs.org

Molecular Modeling and Docking: Computational studies, including molecular docking, have been utilized to predict and analyze the binding modes of these inhibitors within the active site of the BoNT/A LC. nih.govunl.edu These in silico methods provide insights into the specific interactions between the inhibitor and the amino acid residues of the enzyme, aiding in the rational design of more effective compounds. unl.edu

Molecular Target Engagement:

The primary molecular target for this class of compounds is the botulinum neurotoxin serotype A light chain (BoNT/A LC) . nih.govacs.org Unlike some inhibitors that chelate the catalytic zinc ion in the active site, certain 4-amino-7-chloroquinoline-based compounds have been identified as non-Zn2+ chelating inhibitors. nih.gov The 4-amino-7-chloroquinoline scaffold serves as a crucial component of the pharmacophore for binding to the enzyme's active site. nih.govacs.org

Research has indicated that for effective inhibition of the BoNT/A LC, a second ring system, in addition to the 4-amino-7-chloroquinoline core, is generally required. nih.gov Studies on structurally simplified analogues have aimed to improve ligand efficiency while maintaining or enhancing inhibitory potency. nih.govacs.orgnih.gov This has led to the development of new platforms for more potent dual-function inhibitors that also exhibit antimalarial properties. nih.govacs.org

The inhibitory activity of these analogues is influenced by the nature of the substituents on the 7-chloroquinoline ring and the side chain at the 4-amino position. researchgate.net The goal of these preclinical investigations is to develop potent and selective small molecule inhibitors that can serve as post-exposure therapeutics for botulinum neurotoxin intoxication. nih.govdovepress.com

Advanced Drug Discovery and Development Strategies for 4 Tert Butylthio 7 Chloroquinoline Lead Optimization

Molecular Hybridization as a Scaffold Diversification Tool

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores from different bioactive molecules to create a single hybrid compound. rsc.org This approach aims to develop novel chemical entities with improved affinity, enhanced efficacy, and potentially dual modes of action, which can also help in overcoming drug resistance. rsc.orgnih.gov For the 4-(Tert-butylthio)-7-chloroquinoline scaffold, hybridization offers a powerful tool for structural diversification and the exploration of new biological targets.

The quinoline (B57606) nucleus is a versatile scaffold that has been extensively used in the development of anticancer agents. arabjchem.orgresearchgate.net By hybridizing the 7-chloroquinoline (B30040) core with other anticancer moieties, novel compounds with potent antiproliferative activities can be generated. ijpsjournal.com For instance, quinoline has been successfully hybridized with pharmacophores such as chalcones, pyrazoles, and thiazolidinones to create agents that inhibit tubulin polymerization, various kinases, or topoisomerases. rsc.orgdntb.gov.ua

A common strategy involves linking the quinoline scaffold to another heterocyclic system known for its biological activity. For example, researchers have synthesized novel hybrids of imidazopyridine with quinoline and evaluated their anticancer potential. ijpsjournal.com This strategy could be applied to this compound by functionalizing the scaffold to allow for linkage with various pharmacophoric groups. The goal is to create a hybrid molecule that may exhibit synergistic or additive effects, leading to superior therapeutic outcomes compared to the individual components. nih.gov

Studies on related 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated that modifications at the thioalkyl position significantly influence cytotoxic activity against various human cancer cell lines. nih.gov This suggests that this position is a suitable anchor point for molecular hybridization.

Table 1: Examples of Quinoline Hybridization Strategies for Anticancer Drug Discovery This table is illustrative and based on general quinoline chemistry, outlining potential strategies for the subject compound.

Hybrid Partner PharmacophorePotential Mechanism of ActionTarget Cancer Type (Example)
ChalconeTubulin Polymerization Inhibition, Kinase Inhibition rsc.orgnih.govBreast Cancer, Leukemia nih.gov
ImidazopyridineApoptosis Induction, Cell Cycle Arrest ijpsjournal.comCervical, Colon, Renal Cancer ijpsjournal.com
PyrazolopyrimidineTubulin Polymerization Inhibition, Caspase-3 Activation dntb.gov.uaColon Cancer (HCT116), Liver Cancer (HEPG2) dntb.gov.ua
ThiazoleInhibition of β-hematin formation (Antimalarial) researchgate.netNot specified for cancer

Fragment-Based Drug Discovery (FBDD) Integration

Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient method for identifying lead compounds in modern drug discovery. researchgate.netbiocompare.com It involves screening libraries of small, low-molecular-weight molecules (fragments) to identify those that bind weakly but efficiently to a biological target. drughunter.comnih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules using structure-guided design. biocompare.comnih.gov

The this compound scaffold can be integrated into an FBDD campaign in several ways:

As a Starting Fragment: The core 7-chloroquinoline or a simplified version could be included in a fragment library. If it registers as a hit against a protein target, its binding mode can be determined, often through X-ray crystallography. researchoutreach.org The tert-butylthio group could then be introduced as a growth vector to explore specific pockets of the target protein, aiming to increase affinity and selectivity. nih.gov This systematic elaboration allows for precise modifications to enhance activity and pharmacokinetic properties. nih.gov

Fragment Linking: If two different fragments are found to bind to adjacent sites on a target protein, one of which could be the quinoline core, they can be linked together to create a single, more potent molecule. The this compound structure could be the result of linking a 7-chloroquinoline fragment with a fragment designed to occupy a neighboring pocket.

The primary advantage of FBDD is that it allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). drughunter.com Since fragments are smaller and less complex, a library of a few thousand fragments can provide broader coverage of potential chemical interactions than a much larger HTS library. drughunter.comnih.gov This approach has proven successful in identifying inhibitors for challenging targets, including those involved in cancer and central nervous system disorders. nih.govnih.gov

Table 2: Key Principles of FBDD Applied to this compound

FBDD PrincipleApplication to the Target ScaffoldDesired Outcome
Fragment Screening Screen a library containing the 7-chloroquinoline core against a protein target.Identify a low-affinity but high-quality "hit".
Structure-Guided Growth Use structural data (e.g., X-ray crystallography) to guide the addition of substituents, such as the tert-butylthio group, into favorable binding pockets. nih.govIncreased binding affinity and selectivity.
Fragment Linking Connect a validated 7-chloroquinoline fragment hit with another fragment binding in a proximal site.A novel, high-affinity lead compound.

"New Modalities" in Medicinal Chemistry for Targeted Therapies

While traditional drug discovery has focused on small molecules, the field is increasingly embracing "new modalities" to tackle difficult-to-drug targets, such as protein-protein interactions. nih.gov These novel therapeutic approaches include antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), peptides, and oligonucleotides. nih.govpharmaron.com The this compound scaffold, with its established biological potential, could be incorporated into such modalities to create highly targeted therapies.

Antibody-Drug Conjugates (ADCs): In an ADC, a highly potent cytotoxic agent (the "payload") is attached to a monoclonal antibody via a chemical linker. The antibody directs the payload to cancer cells expressing a specific surface antigen, minimizing systemic toxicity. A highly cytotoxic derivative of this compound could potentially be developed as a payload for an ADC, enabling targeted delivery to tumor tissues.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. By recruiting the E3 ligase to the target protein, the PROTAC triggers the cell's own protein disposal machinery to destroy it. A derivative of this compound could be designed as the target-binding ligand within a PROTAC, offering a novel mechanism to eliminate pathogenic proteins. nih.gov

These new modalities operate beyond the classical occupancy-based mode of action of inhibitors or antagonists, offering innovative ways to modulate protein function. nih.gov Integrating a validated scaffold like this compound into these advanced therapeutic platforms represents a promising frontier for developing next-generation targeted treatments.

Rational Design Principles for Overcoming Drug Resistance Mechanisms

Drug resistance is a major obstacle in chemotherapy and the treatment of infectious diseases. news-medical.net For quinoline-based drugs like chloroquine (B1663885), resistance in malaria parasites is often mediated by mutations in transporter proteins, such as the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug from its site of action. nih.gov Rational design principles can be employed to develop this compound analogs that can circumvent these resistance mechanisms.

Structural Modification to Evade Efflux Pumps: One strategy is to modify the chemical structure of the quinoline derivative to reduce its recognition and transport by efflux pumps. This could involve altering the size, charge distribution, or lipophilicity of the molecule. The tert-butylthio group at the 4-position already significantly alters the structure compared to chloroquine, which may affect its interaction with transporters like PfCRT. Further modifications could be rationally designed to optimize this property.

Development of Dual-Targeting or Multi-Targeting Agents: A powerful strategy to combat resistance is to design molecules that act on multiple targets simultaneously. plos.org If a pathogen or cancer cell develops a resistance mutation in one target, the drug can still exert its effect through the other target. By hybridizing this compound with another pharmacophore that has a different mechanism of action, it may be possible to create a compound that is less susceptible to the development of resistance. nih.gov

Inhibition of Resistance-Conferring Enzymes: In some cases, resistance is mediated by enzymes that metabolize or inactivate the drug. Rational design can be used to create analogs that are poor substrates for these enzymes or that actively inhibit them. For example, in bacterial infections, resistance to β-lactam antibiotics is often due to β-lactamase enzymes. The development of new antibiotics often includes a strategy to overcome these enzymes. nih.gov A similar principle could be applied to quinoline derivatives if enzymatic inactivation is a relevant resistance mechanism.

By understanding the molecular basis of resistance, medicinal chemists can rationally design next-generation this compound derivatives with a higher barrier to resistance, potentially leading to more durable therapeutic agents. nih.govplos.org

Future Perspectives and Unaddressed Research Avenues for 4 Tert Butylthio 7 Chloroquinoline Research

Exploration of New Therapeutic Indications and Novel Target Classes

The 7-chloroquinoline (B30040) scaffold is a well-established pharmacophore, primarily known for its antimalarial properties. However, recent research has unveiled its potential across a range of other diseases. Future investigations into 4-(Tert-butylthio)-7-chloroquinoline could productively focus on the following areas:

Anticancer Activity : A series of 7-chloro-(4-thioalkylquinoline) derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.gov These studies revealed that modifications at the 4-position with sulfur-containing moieties can lead to promising antiproliferative agents that induce apoptosis and DNA/RNA damage. nih.gov This suggests that this compound should be screened against a panel of cancer cell lines to determine its potential as an anticancer agent. The bulky tert-butyl group may offer unique interactions with biological targets.

Neuroprotective Effects : Derivatives of 4-amino-7-chloroquinoline have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising drug target for the treatment of Parkinson's disease. nih.gov These compounds have shown the potential to be developed into novel neuroprotective therapeutics. nih.gov Exploring the effect of this compound on NR4A2 and other neurological targets could open new avenues for treating neurodegenerative disorders.

Antiviral and Antibacterial Applications : The quinoline (B57606) core is present in numerous compounds with a broad spectrum of antimicrobial activities. tandfonline.comresearchgate.netscielo.brnih.gov Given the continuous need for new antimicrobial agents due to rising resistance, this compound should be evaluated for its efficacy against various viral and bacterial strains.

A summary of potential therapeutic applications for 7-chloroquinoline derivatives, which could be explored for this compound, is presented in the table below.

Therapeutic AreaPotential Target/MechanismReference
OncologyInduction of apoptosis, DNA/RNA damage nih.gov
Neurodegenerative DiseasesAgonism of NR4A2 nih.gov
Infectious DiseasesBroad-spectrum antimicrobial activity tandfonline.comresearchgate.netscielo.brnih.gov

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Microfluidics)

Traditional batch synthesis methods for quinoline derivatives can be time-consuming and challenging to scale up. Advanced synthetic technologies offer significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry : Continuous flow chemistry has emerged as a powerful tool for the synthesis of quinolines. acs.orgnumberanalytics.comresearchgate.netacs.orgvapourtec.com This technology allows for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for reactions involving hazardous intermediates or conditions. acs.org The synthesis of this compound could be optimized using a flow-based approach, potentially starting from 4,7-dichloroquinoline (B193633) and tert-butylthiol. This would enable rapid library generation for structure-activity relationship (SAR) studies.

Microfluidics : Microfluidic reactors offer even greater control over mixing and heat transfer, making them ideal for reaction optimization and high-throughput screening of reaction conditions. The application of microfluidics could further refine the synthesis of this compound and its analogues.

Integration of Predictive Modeling and Artificial Intelligence in Drug Discovery

Computational approaches are revolutionizing the drug discovery process, from target identification to lead optimization.

Predictive Modeling : Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies are valuable tools for predicting the biological activity of novel compounds. tandfonline.comaip.org For this compound, computational models could be used to predict its binding affinity to various targets, such as protein kinases or parasitic enzymes. scielo.braip.org This would help prioritize experimental testing and guide the design of more potent analogues.

Artificial Intelligence (AI) : AI and machine learning algorithms can analyze vast datasets to identify novel drug targets, predict compound properties (including ADMET - absorption, distribution, metabolism, excretion, and toxicity), and even design new molecules with desired characteristics. nih.govmdpi.comnih.govoncodesign-services.comaurigeneservices.com By leveraging AI, researchers could virtually screen large chemical libraries for compounds with similar structural features to this compound to identify potential new therapeutic applications. nih.govmdpi.com AI can also aid in predicting feasible synthetic routes for this and related compounds. oncodesign-services.com

Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully understand the therapeutic potential and possible off-target effects of this compound, a systems-level understanding of its biological interactions is crucial.

Target Identification and Pathway Analysis : The mode of action for many quinoline-based drugs, particularly antimalarials, is thought to involve interference with heme metabolism in the parasite. nih.govpnas.org Systems biology approaches, such as proteomics and metabolomics, could be employed to identify the specific protein targets of this compound in various disease models (e.g., cancer cells, neurons, or pathogens). This would provide a more comprehensive picture of its mechanism of action and potential polypharmacology.

Network Pharmacology : By integrating data from multiple "omics" platforms, network pharmacology can help to elucidate the complex interactions between a drug, its targets, and the broader biological network. This approach could reveal novel mechanisms of action for this compound and predict potential synergistic or adverse effects when used in combination with other drugs.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Direct substitution (DMF, K₂CO₃)65–7595–98Oxidation of thiol group
Phase-transfer catalysis55–6090–93Lower yield due to emulsion formation
Microwave-assisted80–8597–99Requires specialized equipment

Advanced: How can conflicting data on the compound’s biological activity (e.g., antiparasitic vs. cytotoxicity) be systematically resolved?

Answer:
Contradictions often arise from variations in experimental design or compound handling:

  • Standardization : Ensure consistent purity (>98% by HPLC) and solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) to avoid solvent-induced artifacts .
  • Dose-response curves : Perform full IC₅₀ determinations across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from general cytotoxicity .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, solubility) to identify outliers. Reproduce key experiments under controlled conditions .

Q. Example Workflow :

Validate compound identity (¹H/¹³C NMR, HRMS).

Replicate disputed assays with blinded samples.

Apply statistical tools (ANOVA, Tukey’s test) to assess significance .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butylthio proton absence at δ 1.2–1.4 ppm) and aromatic Cl at C7 (deshielding in ¹³C) .
  • Mass spectrometry (HRMS) : Exact mass confirmation (calc. for C₁₃H₁₅ClNS: 268.0568) .
  • HPLC-DAD : Monitor purity and detect degradation products (e.g., sulfoxide derivatives under light exposure) .

Q. Table 2: Key NMR Signals

Position¹H δ (ppm)¹³C δ (ppm)
C4-S-tBu35.2 (qC)
C7-Cl138.5
Quinoline H28.95 (d)

Advanced: What computational approaches best predict the reactivity of the tert-butylthio group in functionalization reactions?

Answer:

  • DFT calculations : Model transition states for nucleophilic/electrophilic attacks on the sulfur atom. Use B3LYP/6-31G(d) basis sets to assess steric effects from the tert-butyl group .
  • Molecular docking : Evaluate steric hindrance in enzyme-binding pockets (e.g., cytochrome P450 isoforms) to predict metabolic stability .
  • Solvent modeling : COSMO-RS simulations predict solubility in biorelevant media (e.g., FaSSIF) for pharmacokinetic studies .

Key Insight : The bulky tert-butyl group reduces electrophilic substitution at C4 but enhances stability against metabolic oxidation .

Basic: How should stability studies be designed to assess degradation pathways of this compound?

Answer:

  • Stress testing : Expose samples to accelerated conditions (40°C/75% RH, UV light) and monitor degradation via HPLC .
  • pH stability : Prepare buffers (pH 1–10) and quantify hydrolysis products (e.g., 7-chloroquinoline via LC-MS) .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf life under storage conditions .

Q. Table 3: Degradation Products Under UV Exposure

ConditionMajor DegradantProposed Pathway
UV (254 nm)Sulfoxide (m/z 284)S-oxidation
Acidic (pH 2)7-ChloroquinolineS-C bond cleavage

Advanced: What strategies address discrepancies in reported solubility values across solvent systems?

Answer:

  • Standardized protocols : Use shake-flask method with equilibrated phases (24 hrs, 25°C) and quantify via UV-Vis (λmax 310 nm) .
  • Co-solvent calibration : Prepare binary solvent systems (e.g., DMSO/water) to avoid saturation artifacts .
  • Control compounds : Compare with structurally similar quinoline derivatives (e.g., 7-chloro-4-methylquinoline) to validate measurements .

Critical Note : Solubility in DMSO (>50 mg/mL) may overestimate bioavailability; use biorelevant media (e.g., PBS with 0.5% Tween 80) for in vivo correlations .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Answer:

  • Analog synthesis : Modify the tert-butylthio group (e.g., replace with methylthio or phenylthio) and test against target enzymes .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrophobic (t-Bu) and electron-withdrawing (Cl) moieties .
  • In vitro ADME : Assess metabolic stability (microsomal incubation) and membrane permeability (Caco-2 assay) to prioritize analogs .

Q. Table 4: SAR Data for Analogues

R-GroupIC₅₀ (μM)LogP
t-BuS0.453.2
MeS1.22.8
PhS0.94.1

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